molecular formula C9H13BrN2 B582197 4-Bromo-N-(tert-butyl)pyridin-2-amine CAS No. 1256819-02-9

4-Bromo-N-(tert-butyl)pyridin-2-amine

Cat. No. B582197
M. Wt: 229.121
InChI Key: LREZMLIFOKKBLD-UHFFFAOYSA-N
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Description

“4-Bromo-N-(tert-butyl)pyridin-2-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It features a tert-butyl group attached to a bromide substituent .


Synthesis Analysis

The synthesis of “4-Bromo-N-(tert-butyl)pyridin-2-amine” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The synthesis also involves a radical approach .


Molecular Structure Analysis

The molecular structure of “4-Bromo-N-(tert-butyl)pyridin-2-amine” consists of a pyridine ring with a bromine atom at the 4th position and a tert-butyl group attached to the nitrogen atom .


Chemical Reactions Analysis

“4-Bromo-N-(tert-butyl)pyridin-2-amine” can undergo various chemical reactions. For instance, it can be used to introduce tert-butyl groups . It can also participate in the formation of yeast to mold as well as ergosterol formation .


Physical And Chemical Properties Analysis

The molecular formula of “4-Bromo-N-(tert-butyl)pyridin-2-amine” is C9H13BrN2 . It has a molecular weight of 229.12 . It is a solid at room temperature .

Safety And Hazards

“4-Bromo-N-(tert-butyl)pyridin-2-amine” is classified as a dangerous substance. It has hazard statements H301, H311, H331, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

4-bromo-N-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZMLIFOKKBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721021
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(tert-butyl)pyridin-2-amine

CAS RN

1256819-02-9
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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